6-(4-Carboxy-3-fluorophenyl)nicotinic acid
Description
6-(4-Carboxy-3-fluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a pyridine ring (nicotinic acid core) substituted with a 3-fluoro-4-carboxyphenyl group at the 6-position. Its molecular formula is C₁₃H₈FNO₄ (average mass: 261.21 g/mol), with a monoisotopic mass of 261.0439 g/mol . The compound is structurally distinct due to the fluorine atom at the 3-position and a carboxylic acid group at the 4-position of the phenyl ring. This configuration influences its physicochemical properties, such as solubility, acidity, and metabolic stability, compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-7(1-3-9(10)13(18)19)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXIZLXIHJFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687880 | |
| Record name | 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-27-5 | |
| Record name | 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boronic acid derivatives and halogenated aromatic compounds under mild and functional group-tolerant conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
6-(4-Carboxy-3-fluorophenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the nicotinic acid derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-Carboxy-3-fluorophenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their differences:
| Compound Name | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| 6-(4-Carboxy-3-fluorophenyl)nicotinic acid | 3-Fluoro-4-carboxyphenyl (6-position) | C₁₃H₈FNO₄ | Fluorine enhances metabolic stability; carboxylic acid aids in solubility. |
| 5-(2-Fluorophenyl)nicotinic acid | 2-Fluorophenyl (5-position) | C₁₂H₈FNO₂ | Fluorine at phenyl 2-position; lacks carboxylic acid group. |
| 6-(3-Fluorophenyl)nicotinaldehyde | 3-Fluorophenyl (6-position), aldehyde | C₁₂H₈FNO | Aldehyde group replaces carboxylic acid; lower polarity. |
| 6-Fluoronicotinic acid | Fluorine (6-position on pyridine) | C₆H₄FNO₂ | Fluorine on pyridine ring; simpler structure. |
| 6-(Trifluoromethyl)nicotinic acid | Trifluoromethyl (6-position on pyridine) | C₇H₄F₃NO₂ | Strong electron-withdrawing group; higher lipophilicity. |
Sources :
Key Structural Insights:
- Fluorine Position : Fluorine at the phenyl 3-position (as in 6-(4-Carboxy-3-fluorophenyl)nicotinic acid) vs. pyridine 6-position (6-Fluoronicotinic acid) alters electronic effects and steric interactions.
Pharmacological and Clinical Comparisons
Nicotinic acid derivatives are studied for diverse applications, including hyperphosphatemia management and antiviral activity:
Hyperphosphatemia Management
- Nicotinamide () : Reduces serum phosphorus in dialysis patients by inhibiting intestinal sodium-dependent phosphate transporters. At 8 weeks, it lowers serum phosphorus by ~1.2 mg/dL but increases diarrhea incidence (8%) .
Antiviral Activity
- 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives (): These compounds inhibit HIV-1 RT-associated RNase H, with amide derivatives showing EC₅₀ values <10 µM. The trifluoromethyl group enhances target binding but increases cytotoxicity (CC₅₀ ~44 µM) .
Sources :
Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
